![molecular formula C12H8N4O2S B254388 (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione, also known as MPTT, is a heterocyclic compound with a unique structure. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. MPTT exhibits a range of biological activities, including anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves the inhibition of various enzymes and signaling pathways in cancer cells. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione induces oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione exhibits a range of biochemical and physiological effects in cancer cells. It induces the production of reactive oxygen species (ROS), which leads to oxidative stress and DNA damage. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione also inhibits the activity of various enzymes involved in cell proliferation and survival. In addition, (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione disrupts the cell cycle and induces apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a unique chemical structure that can be easily modified. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione exhibits potent anticancer, antifungal, and antibacterial activity, making it a promising candidate for drug development. However, (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has some limitations for lab experiments, including its moderate yield of synthesis and potential toxicity in normal cells.
Future Directions
There are several future directions for (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione research. One of the potential directions is the development of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione-based drugs for cancer treatment. The modification of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione chemical structure can enhance its potency and selectivity towards cancer cells. Another direction is the investigation of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione's mechanism of action in more detail. The identification of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione's molecular targets can provide insights into its biological activity and potential therapeutic applications. Moreover, the evaluation of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione's toxicity and pharmacokinetics in animal models can provide important information for its clinical development.
Synthesis Methods
The synthesis of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves the condensation reaction between 2-pyridinecarboxaldehyde and 2-mercapto-3-methyl-1,2,4-triazine-5(2H)-one in the presence of acetic acid. The reaction occurs under reflux conditions for several hours, and the product is obtained in a moderate yield. The chemical structure of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is confirmed by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle in cancer cells. Moreover, (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has shown promising antifungal and antibacterial properties against various strains of fungi and bacteria.
properties
Product Name |
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
|---|---|
Molecular Formula |
C12H8N4O2S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
(2E)-6-methyl-2-(pyridin-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C12H8N4O2S/c1-7-10(17)14-12-16(15-7)11(18)9(19-12)6-8-4-2-3-5-13-8/h2-6H,1H3/b9-6+ |
InChI Key |
QVNHJRIHIBXWBU-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C\C3=CC=CC=N3)/SC2=NC1=O |
SMILES |
CC1=NN2C(=O)C(=CC3=CC=CC=N3)SC2=NC1=O |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC=CC=N3)SC2=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)imino]methyl}benzoic acid](/img/structure/B254305.png)
![4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254306.png)
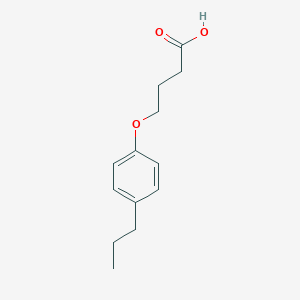
![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B254312.png)
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
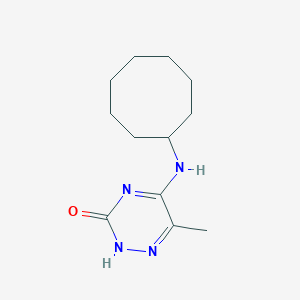
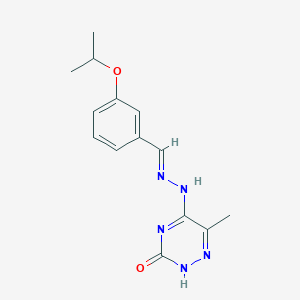
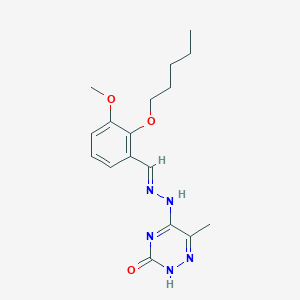
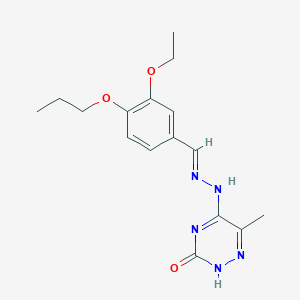
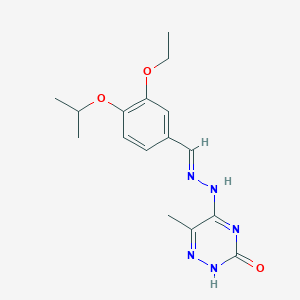
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)

![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
